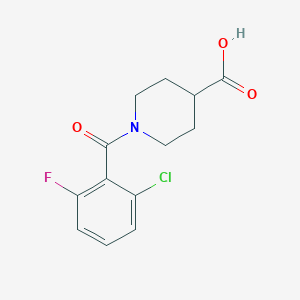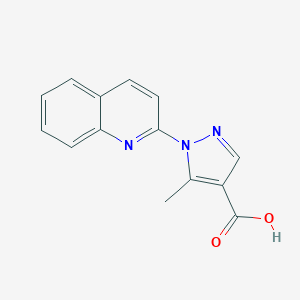
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical name, CP-690,550, and has been found to have a range of biochemical and physiological effects. In We will also discuss the various future directions for research on this compound.
作用機序
The mechanism of action of CP-690,550 involves its binding to a specific receptor on T cells, known as the Janus kinase (JAK) receptor. This binding inhibits the function of the JAK-STAT signaling pathway, which is critical for the activation and proliferation of T cells. By inhibiting this pathway, CP-690,550 reduces the activity of T cells, which in turn reduces the immune response. This mechanism of action has been well-studied and has been shown to be effective in various animal models of autoimmune diseases.
Biochemical and physiological effects:
In addition to its immunosuppressive effects, CP-690,550 has been found to have other biochemical and physiological effects. For example, CP-690,550 has been shown to inhibit the production of certain cytokines, which are signaling molecules involved in the immune response. CP-690,550 has also been found to reduce the activity of B cells, which are another type of immune cell. These effects have been observed in both animal models and human clinical trials.
実験室実験の利点と制限
CP-690,550 has several advantages for use in lab experiments. Firstly, it has a well-defined mechanism of action, which makes it a useful tool for studying the immune response. Secondly, it has been extensively studied and has a large body of literature supporting its use in various experimental settings. However, there are also limitations to the use of CP-690,550 in lab experiments. For example, its immunosuppressive effects may make it difficult to interpret certain experimental results, particularly those involving the immune system. Additionally, CP-690,550 has been found to have some off-target effects, which may complicate its use in certain experimental settings.
将来の方向性
There are several future directions for research on CP-690,550. One area of interest is in the development of new compounds that target the JAK-STAT pathway, but with improved selectivity and reduced off-target effects. Another area of interest is in the use of CP-690,550 in combination with other immunosuppressive agents, such as corticosteroids, to improve the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of CP-690,550 in other areas, such as cancer immunotherapy and transplantation. As research in these areas continues, it is likely that new applications for CP-690,550 will be discovered.
合成法
CP-690,550 is a synthetic compound that is produced through a multi-step process. The starting materials for the synthesis include 4-chloroaniline, 4-cyanopyridine, and 2-bromoacetyl chloride. These materials are then subjected to a series of reactions, including a condensation reaction, a cyclization reaction, and a coupling reaction, to produce the final product, CP-690,550. The synthesis method for CP-690,550 has been optimized over the years, and various modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
CP-690,550 has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of immunology, where CP-690,550 has been found to have immunosuppressive effects. Specifically, CP-690,550 has been shown to inhibit the function of T cells, which play a key role in the immune response. This makes CP-690,550 a potential candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and multiple sclerosis.
特性
製品名 |
5-(4-chlorophenyl)-N-(pyridin-4-yl)-1,2-oxazole-3-carboxamide |
|---|---|
分子式 |
C15H10ClN3O2 |
分子量 |
299.71 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-N-pyridin-4-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C15H10ClN3O2/c16-11-3-1-10(2-4-11)14-9-13(19-21-14)15(20)18-12-5-7-17-8-6-12/h1-9H,(H,17,18,20) |
InChIキー |
PRFYLIKMSQTUOK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NC3=CC=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(4-butoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B254293.png)
![methyl (2Z)-2-[3-[(3-methyl-4-nitrobenzoyl)amino]isoindol-1-ylidene]-3-oxobutanoate](/img/structure/B254295.png)
![9'-Chloro-2'-(4-chlorophenyl)-1-methyl-1',10'b-dihydrospiro(piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B254300.png)